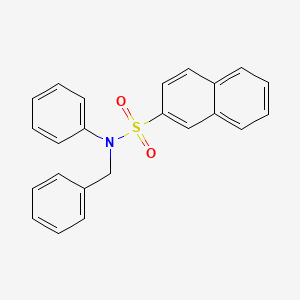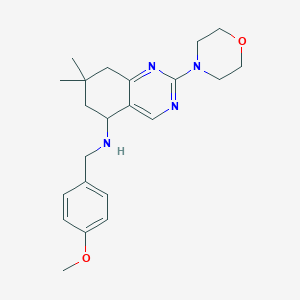![molecular formula C17H13N3O4S B6070082 N-(4-{[(2-furoylamino)carbonothioyl]amino}phenyl)-2-furamide](/img/structure/B6070082.png)
N-(4-{[(2-furoylamino)carbonothioyl]amino}phenyl)-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-{[(2-furoylamino)carbonothioyl]amino}phenyl)-2-furamide, also known as TAK-242, is a small-molecule inhibitor that targets Toll-like receptor 4 (TLR4) signaling. This compound has been extensively studied for its potential therapeutic applications in various diseases, including sepsis, inflammation, and cancer.
Aplicaciones Científicas De Investigación
N-(4-{[(2-furoylamino)carbonothioyl]amino}phenyl)-2-furamide has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research has been sepsis, a life-threatening condition that occurs when the body's response to infection causes damage to its own tissues and organs. N-(4-{[(2-furoylamino)carbonothioyl]amino}phenyl)-2-furamide has been shown to inhibit TLR4 signaling, which plays a key role in the development of sepsis. Studies have demonstrated that N-(4-{[(2-furoylamino)carbonothioyl]amino}phenyl)-2-furamide can improve survival rates and reduce organ damage in animal models of sepsis.
In addition to sepsis, N-(4-{[(2-furoylamino)carbonothioyl]amino}phenyl)-2-furamide has also been studied for its potential applications in inflammation and cancer. TLR4 signaling has been implicated in the development of chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. N-(4-{[(2-furoylamino)carbonothioyl]amino}phenyl)-2-furamide has been shown to reduce inflammation in animal models of these diseases. Furthermore, N-(4-{[(2-furoylamino)carbonothioyl]amino}phenyl)-2-furamide has been shown to inhibit the growth and metastasis of various types of cancer cells, including breast, lung, and pancreatic cancer cells.
Mecanismo De Acción
N-(4-{[(2-furoylamino)carbonothioyl]amino}phenyl)-2-furamide targets TLR4 signaling by binding to the intracellular domain of TLR4 and preventing the recruitment of adaptor proteins, such as MyD88 and TRIF. This leads to the inhibition of downstream signaling pathways, including NF-κB and MAPK, which are involved in the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
N-(4-{[(2-furoylamino)carbonothioyl]amino}phenyl)-2-furamide has been shown to have several biochemical and physiological effects. In animal models of sepsis, N-(4-{[(2-furoylamino)carbonothioyl]amino}phenyl)-2-furamide has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. Furthermore, N-(4-{[(2-furoylamino)carbonothioyl]amino}phenyl)-2-furamide has been shown to reduce the activation of immune cells, such as macrophages and neutrophils, which play a key role in the development of sepsis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(4-{[(2-furoylamino)carbonothioyl]amino}phenyl)-2-furamide is its specificity for TLR4 signaling. Unlike other inhibitors that target multiple signaling pathways, N-(4-{[(2-furoylamino)carbonothioyl]amino}phenyl)-2-furamide specifically targets TLR4 signaling, which reduces the risk of off-target effects. Furthermore, N-(4-{[(2-furoylamino)carbonothioyl]amino}phenyl)-2-furamide has been shown to have a favorable safety profile in animal studies.
However, one of the limitations of N-(4-{[(2-furoylamino)carbonothioyl]amino}phenyl)-2-furamide is its poor solubility in aqueous solutions. This can make it difficult to administer in vivo, and may require the use of solvents or other delivery methods. Additionally, N-(4-{[(2-furoylamino)carbonothioyl]amino}phenyl)-2-furamide may have limited effectiveness in certain diseases or conditions, depending on the underlying mechanisms involved.
Direcciones Futuras
There are several future directions for research on N-(4-{[(2-furoylamino)carbonothioyl]amino}phenyl)-2-furamide. One area of interest is the development of more effective delivery methods for N-(4-{[(2-furoylamino)carbonothioyl]amino}phenyl)-2-furamide, such as nanoparticles or liposomes. Additionally, further studies are needed to determine the optimal dosage and administration schedule for N-(4-{[(2-furoylamino)carbonothioyl]amino}phenyl)-2-furamide in different diseases and conditions. Furthermore, the potential applications of N-(4-{[(2-furoylamino)carbonothioyl]amino}phenyl)-2-furamide in other areas, such as autoimmune diseases and neuroinflammation, warrant further investigation. Finally, the development of more potent and selective TLR4 inhibitors based on the structure of N-(4-{[(2-furoylamino)carbonothioyl]amino}phenyl)-2-furamide may lead to the discovery of new therapeutic agents for various diseases.
Métodos De Síntesis
The synthesis of N-(4-{[(2-furoylamino)carbonothioyl]amino}phenyl)-2-furamide involves several steps, starting from commercially available starting materials. The first step involves the preparation of 4-aminobenzonitrile, which is then reacted with 2-furoyl chloride to yield 4-(2-furoylamino)benzonitrile. This intermediate is then reacted with thiourea to form N-(4-{[(2-furoylamino)carbonothioyl]amino}phenyl)-2-furamide, the final product.
Propiedades
IUPAC Name |
N-[4-(furan-2-carbonylcarbamothioylamino)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O4S/c21-15(13-3-1-9-23-13)18-11-5-7-12(8-6-11)19-17(25)20-16(22)14-4-2-10-24-14/h1-10H,(H,18,21)(H2,19,20,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQSTUYXWAJTIJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{1-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-3-piperidinyl}(2-fluoro-4-biphenylyl)methanone](/img/structure/B6070001.png)
![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)cyclopentanecarboxamide](/img/structure/B6070004.png)
![2-(2-furyl)-3-(2-furylmethyl)-9-(methoxymethyl)-7-methyl-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B6070009.png)
![N-{[1-(cyclopentylacetyl)-3-piperidinyl]methyl}-2,3-dimethoxybenzamide](/img/structure/B6070025.png)
![1-(ethylsulfonyl)-N'-[(2-methyl-1H-indol-3-yl)methylene]-3-piperidinecarbohydrazide](/img/structure/B6070045.png)
![1-(4-methyl-1-piperazinyl)-3-(4-{[(2,2,2-trifluoroethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6070058.png)

![methyl 2,2-dimethyl-4,6-dioxo-5-[(propylamino)methylene]cyclohexanecarboxylate](/img/structure/B6070069.png)
![methyl 4-(3-{[(3,4-diethoxyphenyl)acetyl]amino}-1-benzofuran-2-yl)-4-oxobutanoate](/img/structure/B6070076.png)
![N'-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetohydrazide](/img/structure/B6070084.png)
![1-(2,2-diphenylethyl)-6,7-dimethoxy-2,2',3,3',5',6'-hexahydro-1H-spiro[isoquinoline-4,4'-pyran] hydrochloride](/img/structure/B6070088.png)
![7-cyclohexyl-3-(4-fluorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6070096.png)

